molecular formula C10H7NO4 B6346041 3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol CAS No. 1354931-44-4

3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol

Cat. No. B6346041
CAS RN: 1354931-44-4
M. Wt: 205.17 g/mol
InChI Key: KMAUUNSFHANIAB-UHFFFAOYSA-N
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Description

The compound “3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one” is a chemical with the molecular formula C16H12O3 . Another related compound, “(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one”, has a molecular weight of 282.3 .


Molecular Structure Analysis

The molecular structure of “3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one” is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one” include a molecular formula of C16H12O3, an average mass of 252.265 Da, and a monoisotopic mass of 252.078644 Da .

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including 2-amino-3-benzodioxole, 3-hydroxy-2-methyl-1,2-benzodioxole, and 3-hydroxy-2-methyl-1-benzodioxole. Additionally, this compound has been used as a building block in the synthesis of various heterocyclic compounds, such as 2-amino-3-benzodioxol-5-yl-1,2-oxazol-5-ol, 3-benzodioxol-5-yl-1,2-oxazol-5-ol, and 3-benzodioxol-5-yl-1,2-thiazol-5-ol.

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likeGlycogen synthase kinase-3 beta and Nitric oxide synthase, inducible . These enzymes play crucial roles in various cellular processes, including cell growth, inflammation, and immune response.

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles . The metabolism and excretion of these compounds can also vary, affecting their bioavailability and therapeutic efficacy.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, this compound is a highly polar compound, which makes it suitable for a variety of biochemical and physiological experiments. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is still not fully understood, which makes it difficult to predict its effects in certain experiments. Additionally, this compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

For research on 3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol include further investigation into its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound as an anti-cancer agent. Additionally, further research is needed to explore the potential of this compound as a neuroprotective agent. Additionally, further research is needed to explore the potential of this compound as an anti-inflammatory agent. Finally, further research is needed to explore the potential of this compound as a drug delivery system.

Synthesis Methods

3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol can be synthesized using a variety of methods. One method involves the reaction of 1,3-dichloro-2-methyl-2,3-dihydro-1H-benzodioxole with hydrazine hydrate in aqueous ethanol. Another method involves the reaction of 1,3-dichloro-2-methyl-2,3-dihydro-1H-benzodioxole with hydrazine hydrate in the presence of sulfuric acid. Additionally, this compound can be synthesized by the reaction of 1,3-dichloro-2-methyl-2,3-dihydro-1H-benzodioxole with hydrazine hydrate in the presence of sodium hydroxide.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-10-4-7(11-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAUUNSFHANIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=O)ON3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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